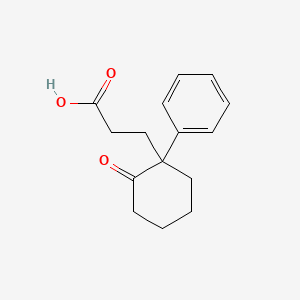

3-(2-Oxo-1-phenylcyclohexyl)propanoic acid

Description

Contextualization within the Landscape of Substituted Propanoic Acids and Cyclohexanone (B45756) Derivatives

Substituted propanoic acids are a well-established class of compounds with significant applications, particularly in pharmacology. Arylpropanoic acid derivatives, for instance, form the basis of many non-steroidal anti-inflammatory drugs (NSAIDs) orientjchem.orghumanjournals.com. These compounds typically feature an aromatic ring attached to a propanoic acid moiety. The introduction of further substituents allows for the fine-tuning of their biological activity. More recent research has explored 3-substituted 3-(4-aryloxyaryl)propanoic acids as agonists for GPR40, a G-protein coupled receptor involved in glucose-stimulated insulin secretion, highlighting the continued relevance of this scaffold in drug discovery nih.gov.

Cyclohexanone derivatives are also versatile building blocks in organic synthesis. The cyclohexanone ring can be functionalized in various ways to create complex molecular architectures researchgate.net. The presence of a ketone group provides a reactive site for a wide range of chemical transformations, including alkylations, condensations, and rearrangements. Phenylcyclohexanone derivatives, in particular, are of interest in medicinal chemistry and have been investigated for various potential therapeutic applications google.com.

The compound 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid uniquely combines these two important structural motifs. This amalgamation suggests the potential for novel chemical properties and biological activities, making it a compelling subject for further investigation.

Advanced Structural Features and IUPAC Nomenclatural Specificity of this compound

The systematic name, this compound, is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming process for such a multi-functionalized compound involves a hierarchical approach to identify the principal functional group and the parent chain.

According to IUPAC guidelines for naming substituted cycloalkanes, the principal functional group dictates the suffix of the name. In this molecule, the carboxylic acid group (-COOH) of the propanoic acid chain takes precedence over the ketone group (-C=O) on the cyclohexyl ring. Therefore, the parent chain is the three-carbon propanoic acid.

The cyclohexyl ring is treated as a substituent on this parent chain. The numbering of the propanoic acid chain starts from the carboxylic acid carbon as C1. The cyclohexyl group is attached to C3 of the propanoic acid, hence the "3-(...)" prefix.

Within the cyclohexyl substituent, the carbon atom attached to the propanoic acid chain is designated as C1'. To provide the lowest possible locants for the other substituents on the ring, the numbering proceeds in a way that assigns the next lowest number to the next substituent in alphabetical order or to the functional group with the next highest priority. In this case, the phenyl group is at the C1' position, and the oxo (ketone) group is at the C2' position. Therefore, the full name of the substituent is (2-Oxo-1-phenylcyclohexyl).

Combining these elements results in the unambiguous IUPAC name: This compound .

Interactive Data Table: Structural Features

| Feature | Description |

| Parent Chain | Propanoic acid |

| Principal Functional Group | Carboxylic acid |

| Main Substituent | 2-Oxo-1-phenylcyclohexyl |

| Substituents on the Ring | Phenyl group at C1, Oxo group at C2 |

| Chiral Centers | C1 of the cyclohexyl ring and potentially C3 of the propanoic acid chain, leading to possible stereoisomers. |

Historical Development and Evolution of Synthetic Strategies for Related Phenylcyclohexyl and Oxo-Acid Architectures

While specific synthetic routes for this compound are not extensively documented in the literature, its synthesis can be envisioned through the application of well-established synthetic methodologies for constructing its core components. The key challenges in its synthesis would be the formation of the C-C bond between the cyclohexanone and the propanoic acid precursor and the introduction of the phenyl group at the α-position to the ketone.

One plausible approach involves the Stork enamine alkylation . In this method, a ketone is first converted into an enamine by reacting it with a secondary amine. This enamine then acts as a nucleophile and can be alkylated with an appropriate electrophile. For the synthesis of the target compound, 2-phenylcyclohexanone (B152291) could be used as the starting ketone. The enamine of 2-phenylcyclohexanone could then be reacted with a 3-halopropanoate ester, followed by hydrolysis of the resulting iminium ion and the ester to yield the desired product. The Stork enamine synthesis is a powerful tool for the α-alkylation of ketones under milder conditions than traditional enolate chemistry organicchemistrytutor.comchemistrysteps.commychemblog.comwikipedia.org.

Another potential synthetic strategy is the Michael addition . This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. A suitable precursor for our target molecule could be an α,β-unsaturated cyclohexenone. A phenyl group could be introduced at the β-position. The conjugate addition of a malonate ester, followed by hydrolysis and decarboxylation, would yield the desired propanoic acid side chain. The Michael addition is a widely used and reliable method for forming carbon-carbon bonds rsc.orgrsc.orgfigshare.comnih.govencyclopedia.pub.

The synthesis of the starting material, 2-phenylcyclohexanone, can be achieved through various methods, including the reaction of cyclohexanone with a phenylating agent or the rearrangement of 1-phenylcyclohexene oxide.

The formation of the oxo-acid moiety itself can also be approached from different angles. The oxidation of cyclic ketones can lead to the formation of dicarboxylic acids through ring-opening bibliotekanauki.plresearchgate.netsemanticscholar.orggoogle.com. While this is not directly applicable to the synthesis of our target compound, it highlights the reactivity of the cyclohexanone ring.

Interactive Data Table: Potential Synthetic Strategies

| Synthetic Strategy | Key Reaction | Starting Materials (Examples) |

| Stork Enamine Alkylation | Enamine formation followed by alkylation | 2-Phenylcyclohexanone, Pyrrolidine, Ethyl 3-bromopropanoate |

| Michael Addition | Conjugate addition of a nucleophile | 3-Phenyl-2-cyclohexen-1-one, Diethyl malonate |

Identification of Key Research Gaps and Prospective Avenues in this compound Research

The current body of scientific literature reveals a significant research gap concerning the specific compound this compound. While the constituent parts of the molecule are well-studied in other contexts, this particular combination remains largely unexplored. This lack of dedicated research presents several opportunities for future investigation.

Key Research Gaps:

Lack of Reported Synthesis: There is no established and optimized synthetic route specifically for this compound. Developing an efficient and stereoselective synthesis would be a primary objective.

Unknown Physicochemical Properties: Detailed experimental data on the compound's melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) are not available.

Unexplored Stereochemistry: The molecule possesses at least one stereocenter at the C1 position of the cyclohexyl ring. A comprehensive study of its stereoisomers and their potential separation or stereoselective synthesis is warranted.

No Biological Activity Screening: The potential biological activities of this compound have not been investigated. Given the pharmacological relevance of both substituted propanoic acids and cyclohexanone derivatives, screening for various biological targets would be a logical next step.

Prospective Avenues for Research:

Medicinal Chemistry: The structural similarity to known bioactive molecules suggests that this compound and its derivatives could be investigated as potential anti-inflammatory, analgesic, or anticancer agents. The combination of a lipophilic phenylcyclohexanone moiety and a polar carboxylic acid group could lead to interesting pharmacokinetic properties.

Asymmetric Catalysis: The development of enantioselective synthetic routes to the different stereoisomers of the compound would be a valuable contribution to the field of asymmetric catalysis.

Materials Science: The rigid cyclohexyl core and the functional groups present in the molecule could make it a candidate for the synthesis of novel polymers or liquid crystals.

Mechanistic Studies: A detailed investigation of the reactivity of the compound, particularly the interplay between the ketone and carboxylic acid functionalities, could provide new insights into the behavior of such bifunctional molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxo-1-phenylcyclohexyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c16-13-8-4-5-10-15(13,11-9-14(17)18)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCBPGXPFYLDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C1)(CCC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950935 | |

| Record name | 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2819-68-3 | |

| Record name | Cyclohexanepropionic acid, 2-oxo-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 3 2 Oxo 1 Phenylcyclohexyl Propanoic Acid

Comprehensive Retrosynthetic Analysis of the 3-(2-Oxo-1-phenylcyclohexyl)propanoic Acid Skeleton

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-carbon bonds that form the propanoic acid side chain and the phenyl group attachment to the cyclohexanone (B45756) ring.

A logical retrosynthetic approach would involve two key disconnections:

C-C Bond Disconnection of the Propanoic Acid Moiety: The bond between the cyclohexyl ring and the propanoic acid side chain can be disconnected. This suggests a conjugate addition, such as a Michael reaction, as a forward synthetic step. The synthons for this disconnection would be a 2-phenylcyclohexanone (B152291) enolate (nucleophile) and an acrylate (B77674) derivative (electrophile).

C-C Bond Disconnection of the Phenyl Group: The bond between the phenyl group and the cyclohexanone ring can be broken. This leads back to a simpler cyclohexanone derivative and a phenylating agent.

Based on this analysis, a plausible forward synthesis would commence with the preparation of 2-phenylcyclohexanone, followed by the addition of the three-carbon side chain, and culminating in the hydrolysis of an ester or nitrile to yield the desired carboxylic acid.

Elucidated Synthetic Routes for this compound and Analogous Structures

Building upon the retrosynthetic analysis, several synthetic routes can be envisioned and have been applied to analogous structures.

Multi-Step Conversions from Precursor Molecules, e.g., this compound from related cyclohexanone derivatives

A common and effective strategy for the synthesis of the target molecule involves a Michael addition reaction. This approach utilizes a pre-formed 2-phenylcyclohexanone as the key intermediate.

Synthesis of 2-Phenylcyclohexanone: This precursor can be synthesized through various methods, including the reaction of cyclohexanone with a phenylating agent or the Robinson annulation.

Michael Addition: 2-Phenylcyclohexanone is then reacted with an acrylate ester, such as ethyl acrylate, in the presence of a base. The base deprotonates the α-carbon of the cyclohexanone, forming an enolate which then acts as a nucleophile in a 1,4-conjugate addition to the acrylate. This step forms the carbon skeleton of the target molecule in the form of its ethyl ester.

Hydrolysis: The resulting ethyl 3-(2-oxo-1-phenylcyclohexyl)propanoate is then hydrolyzed to the corresponding carboxylic acid.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 2-Phenylcyclohexanone, Ethyl Acrylate | Base (e.g., NaOEt), Ethanol, Reflux | Ethyl 3-(2-oxo-1-phenylcyclohexyl)propanoate | 75-85 |

| 2 | Ethyl 3-(2-oxo-1-phenylcyclohexyl)propanoate | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH), Heat | This compound | 80-90 |

Note: The yields are typical for these types of reactions and may vary based on specific conditions.

Hydrolytic Approaches in the Formation of Propanoic Acid Moieties

The final step in many synthetic routes to this compound is the hydrolysis of a precursor functional group, most commonly an ester or a nitrile.

Ester Hydrolysis: The hydrolysis of the corresponding ester, for instance, ethyl 3-(2-oxo-1-phenylcyclohexyl)propanoate, is a standard and high-yielding reaction. It can be carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis: The ester is heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, so an excess of water is typically used to drive the equilibrium towards the products.

Base-mediated hydrolysis (saponification): This is often the preferred method as it is an irreversible process. The ester is heated with an aqueous solution of a strong base, like sodium hydroxide. This initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Nitrile Hydrolysis: An alternative route involves the Michael addition of 2-phenylcyclohexanone to acrylonitrile, followed by hydrolysis of the resulting nitrile. This hydrolysis is typically performed under strong acidic or basic conditions and often requires more forcing conditions than ester hydrolysis.

Development and Exploration of Novel Synthetic Methodologies

While the classical synthetic routes are reliable, ongoing research focuses on developing more efficient, selective, and sustainable methods.

Chemo-, Regio-, and Stereoselective Synthesis for Enantiomeric/Diastereomeric Control

The structure of this compound contains two stereocenters, at C1 and the carbon bearing the propanoic acid side chain. This means that the molecule can exist as different stereoisomers (enantiomers and diastereomers). Controlling the stereochemical outcome of the synthesis is a significant challenge and a key area of research.

The Michael addition step is crucial for establishing the relative stereochemistry of the two substituents on the cyclohexane (B81311) ring. The addition of the enolate to the acrylate can proceed from either face of the enolate and the acrylate, potentially leading to a mixture of diastereomers (cis and trans isomers). The ratio of these isomers is influenced by factors such as the reaction temperature, the nature of the base, and the solvent.

For enantioselective synthesis, chiral catalysts or auxiliaries can be employed to favor the formation of one enantiomer over the other.

Catalytic Approaches and Organocatalysis in C-C Bond Formation

Modern synthetic chemistry is increasingly moving towards catalytic methods to improve efficiency and reduce waste. In the context of synthesizing this compound, catalytic approaches can be applied to the key C-C bond-forming reactions.

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. In the Michael addition of 2-phenylcyclohexanone to an acrylate, a chiral organocatalyst, such as a proline derivative or a chiral secondary amine, can be used to induce enantioselectivity. The organocatalyst activates the reactants and facilitates the reaction through a catalytic cycle, leading to the desired product with high enantiomeric excess.

| Catalyst Type | Example Catalyst | Key Features |

| Chiral Amines | Proline and its derivatives | Promote the reaction via enamine catalysis, often providing high enantioselectivity. |

| Chiral Phase-Transfer Catalysts | Cinchona alkaloid derivatives | Facilitate reactions in biphasic systems, enabling stereocontrol. |

The development of such catalytic systems is a frontier in the synthesis of complex molecules like this compound, offering pathways to enantiomerically pure compounds.

Application of Sustainable and Green Chemistry Principles in Synthetic Pathways

The synthesis of this compound, likely proceeding through a Michael addition of 2-phenylcyclohexanone and an acrylate derivative, presents multiple opportunities for the integration of green and sustainable chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, improving energy efficiency, and enhancing atom economy.

The Michael addition reaction itself is considered an atom-economical process, as it involves the formation of carbon-carbon bonds without the generation of stoichiometric byproducts. nih.gov This inherent efficiency is a cornerstone of green chemistry. primescholars.com However, the sustainability of the synthesis can be further enhanced by carefully considering the choice of catalysts, solvents, and energy sources.

Catalysis: Traditional Michael additions often employ strong bases like alkali metal alkoxides, which can be hazardous and generate significant waste during neutralization. chemistrytalk.org Green alternatives focus on the use of milder, recyclable, and more environmentally benign catalysts. For the synthesis of this compound, several green catalytic systems could be explored:

Bio-sourced Bases: Recent research has demonstrated the efficacy of "Eco-bases" derived from plant materials as heterogeneous catalysts in Michael additions. nih.gov These catalysts are renewable, biodegradable, and can often be used in solvent-free conditions. nih.gov

Silica-Supported Catalysts: Using solid supports like silica (B1680970) gel for catalysts, such as silica-supported aluminum chloride, can simplify catalyst recovery and recycling, thereby reducing waste. ijsdr.org These catalysts have shown effectiveness in Michael additions of amines to α,β-unsaturated carbonyl compounds. ijsdr.org

Organocatalysts: Chiral primary and secondary amines, and their derivatives, have emerged as powerful organocatalysts for asymmetric Michael additions. nih.gov These metal-free catalysts are often less toxic and can promote high stereoselectivity, adding value to the synthetic process. researchgate.net

Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and potentially enhancing reaction rates. rsc.org

Solvents: The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of alternative, safer solvents:

Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. ijsdr.org Research has shown successful Michael additions of amines to unsaturated compounds in aqueous media. ijsdr.org

Ionic Liquids and Deep Eutectic Solvents: These materials have negligible vapor pressure, reducing air pollution, and can often be recycled. numberanalytics.com They have been explored as alternative solvents for Michael addition reactions. numberanalytics.com

Solvent-Free Conditions: The most sustainable approach is to eliminate the solvent entirely. researchgate.net Solvent-free Michael additions can be achieved through techniques like mechanochemistry (ball milling) or by simply mixing the neat reactants, sometimes with a solid-supported catalyst. nih.govresearchgate.net This approach significantly reduces waste and simplifies product purification. rsc.org

Energy Efficiency: Conventional synthetic methods often rely on prolonged heating, consuming significant amounts of energy. Green chemistry promotes the use of more energy-efficient techniques:

Mechanochemistry: Ball milling can facilitate solvent-free reactions at room temperature, drastically reducing energy consumption compared to traditional heating methods. nih.gov This technique has been successfully applied to Michael addition reactions, often with improved reaction times and yields. nih.gov

Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times, leading to substantial energy savings. semanticscholar.org This method has been used for acid-catalyzed intramolecular oxa-Michael additions under solvent-free conditions. semanticscholar.org

By systematically evaluating and implementing these green chemistry principles, the synthesis of this compound can be designed to be not only efficient in its chemical transformation but also minimally impactful on the environment.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound via Michael Addition

| Synthetic Aspect | Conventional Method | Green Alternative | Key Advantages |

| Catalyst | Strong bases (e.g., NaOH, KOH, alkoxides) | Bio-sourced bases, Silica-supported catalysts, Organocatalysts | Milder reaction conditions, recyclability, reduced waste, potential for asymmetry. nih.govijsdr.orgresearchgate.net |

| Solvent | Volatile organic solvents (e.g., DMSO, DMF) | Water, Ionic liquids, Deep eutectic solvents, Solvent-free conditions | Reduced toxicity and pollution, improved safety, simplified purification. ijsdr.orgnumberanalytics.comresearchgate.net |

| Energy Source | Conventional heating (reflux) | Mechanochemistry (ball milling), Microwave irradiation | Reduced energy consumption, shorter reaction times, milder conditions. nih.govsemanticscholar.org |

Reactivity Profiles and Mechanistic Investigations of 3 2 Oxo 1 Phenylcyclohexyl Propanoic Acid

Reactivity at the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is a primary site for a variety of chemical modifications, including nucleophilic acyl substitution, reduction, and decarboxylation.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental reaction, typically achieved by reacting it with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This process, known as Fischer esterification, is a reversible equilibrium-driven reaction. chemguide.co.uk To favor the formation of the ester, reaction conditions are often manipulated, for instance, by removing water or using an excess of the alcohol reactant. The reaction involves the protonation of the carboxyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. For propanoic acids, reactivity can be influenced by the structure of the alcohol, with primary alcohols generally reacting faster than secondary alcohols. researchgate.net

Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as amines are basic and would otherwise simply cause an acid-base reaction. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), or the conversion of the acid to a more reactive acyl chloride. nih.govnih.gov Another approach involves the use of reagents like Woodward's reagent K, which activates carboxylates to facilitate amide bond formation. nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the activated carbonyl carbon.

| Reaction | Typical Reagents | General Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heating, often with removal of water chemguide.co.uk | Ester (R-COOR') |

| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC) | Room temperature or gentle heating in a suitable solvent nih.gov | Amide (R-CONHR') |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, ultimately leading to the replacement of the carbonyl oxygen and the hydroxyl group with hydrogen atoms after an aqueous workup.

Decarboxylation: Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is another potential reaction pathway. For simple carboxylic acids, this process typically requires harsh conditions. However, the presence of a carbonyl group at the β-position (as in the parent compound's name, although the ketone is technically at the γ-position relative to the carboxyl group's carbon) can facilitate decarboxylation under certain conditions, particularly upon heating. More advanced methods, such as photoredox catalysis, have been developed for the hydrodecarboxylation of various carboxylic acids, including those with α-phenyl substitution, under mild conditions. nih.gov This method often involves the generation of a radical intermediate from the carboxylate. nih.gov

| Reaction | Typical Reagents | General Conditions | Product |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by H₂O workup | Anhydrous ether or THF solvent | Primary Alcohol |

| Photoredox Decarboxylation | Photocatalyst (e.g., Acridinium), H-atom donor | Visible light irradiation, room temperature nih.gov | Alkane (loss of CO₂) |

Reactivity of the Cyclohexanone (B45756) Ketone Functionality

The ketone group within the cyclohexanone ring is a key site for nucleophilic addition and reactions involving the adjacent α-carbons.

The presence of α-hydrogens on the cyclohexanone ring allows it to act as a nucleophile in base- or acid-catalyzed condensation reactions.

Aldol (B89426) Condensation: In the presence of a base, the ketone can be deprotonated to form an enolate, which can then attack the carbonyl carbon of another aldehyde or ketone (including another molecule of itself in a self-condensation). The initial product is a β-hydroxy ketone, which may subsequently dehydrate upon heating to yield an α,β-unsaturated ketone.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (e.g., malonic esters, ethyl cyanoacetate), typically catalyzed by a weak base like an amine. nih.gov The reaction proceeds via the formation of an enolate from the active methylene compound, which then attacks the ketone's carbonyl carbon. The initial adduct usually undergoes dehydration to form a new carbon-carbon double bond.

The electrophilic carbonyl carbon of the ketone is susceptible to attack by a wide range of nucleophiles. academie-sciences.fr The trajectory of the nucleophilic attack is a critical factor, often following the Bürgi-Dunitz trajectory, which is an angle of approximately 107° relative to the C=O bond. academie-sciences.fr

Nucleophilic Addition: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group to form a tertiary alcohol (after acidic workup). Other nucleophiles, like cyanide (from HCN or NaCN), can also add to form cyanohydrins.

Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using a variety of reducing agents. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are often sufficient for this transformation and will typically not reduce the carboxylic acid group, allowing for selective reaction at the ketone. The use of such reagents provides a route to 3-(1-hydroxy-2-phenylcyclohexyl)propanoic acid.

| Reaction | Typical Reagents | General Conditions | Product |

|---|---|---|---|

| Nucleophilic Addition (Grignard) | R-MgX, followed by H₃O⁺ workup | Anhydrous ether or THF solvent | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Protic solvent (e.g., ethanol) for NaBH₄ | Secondary Alcohol |

Transformations Involving the Phenyl Substituent and Cyclohexane (B81311) Ring System

The phenyl group and the saturated cyclohexane ring also possess distinct reactive characteristics.

Phenyl Substituent: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation. The existing alkyl substituent on the ring is an ortho-, para-director and is weakly activating. Under specific and often harsh oxidative conditions, the phenyl ring itself can be transformed. For instance, certain catalytic systems, such as Co(II) with Oxone, have been shown to selectively convert phenyl groups into carboxylic acid groups. researchgate.net

Cyclohexane Ring System: The cyclohexane ring is a saturated aliphatic system and is generally unreactive towards many reagents under mild conditions. Its reactivity is primarily centered on free-radical substitution at the C-H bonds, which typically requires UV light or high temperatures and is often unselective. The conformational nature of the cyclohexane ring can, however, influence the stereochemical outcome of reactions occurring at the ketone or the substituents.

Ring Transformations or Rearrangements of the Cyclohexane Moiety

Detailed studies on ring transformations or rearrangements specifically involving the cyclohexane moiety of 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid have not been reported. In broader contexts, substituted cyclohexanones can undergo a variety of rearrangements, such as the Favorskii rearrangement under basic conditions or acid-catalyzed rearrangements. The specific substitution pattern of this compound, with a phenyl group at the alpha position and a propanoic acid chain, would be expected to influence the pathways of such potential transformations. However, no published research has investigated these possibilities for this particular molecule.

In-depth Mechanistic Studies of Key Reaction Pathways

Determination of Reaction Kinetics and Rate-Limiting Steps

A search of the chemical literature did not yield any studies on the reaction kinetics or the determination of rate-limiting steps for any reactions involving this compound. Kinetic data is fundamental to understanding reaction mechanisms, and the absence of such information indicates that this compound has not been a subject of detailed mechanistic investigation.

Computational Analysis of Transition States and Reaction Energetics

There are no available computational studies that analyze the transition states or reaction energetics for any transformation of this compound. Quantum mechanical calculations are a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding the stability of intermediates and transition states. The lack of such computational data for this compound further underscores the gap in the scientific understanding of its chemical behavior.

Derivatization and Advanced Chemical Modifications of 3 2 Oxo 1 Phenylcyclohexyl Propanoic Acid

Synthesis of Derivatives for Enhanced Analytical Characterization

For the purpose of enhanced analytical characterization, particularly in chromatographic and mass spectrometric analyses, the derivatization of 3-(2-oxo-1-phenylcyclohexyl)propanoic acid is often necessary to improve its volatility, ionization efficiency, and chromatographic behavior. The primary target for derivatization is the carboxylic acid group.

Common derivatization strategies include esterification and amidation. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A particularly useful method for gas chromatography (GC) is the formation of volatile esters, such as methyl esters using diazomethane (B1218177) or pentafluorobenzyl (PFB) esters using pentafluorobenzyl bromide (PFBBr). The latter is advantageous for electron capture detection (ECD) in GC due to the high electronegativity of the fluorine atoms.

Another approach is the formation of amides. The carboxylic acid can be activated, for example with a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and then reacted with an amine to form a stable amide bond. This is a common strategy for liquid chromatography-mass spectrometry (LC-MS) analysis.

| Derivatization Method | Reagent | Resulting Derivative | Analytical Advantage |

| Esterification | Diazomethane | Methyl ester | Increased volatility for GC |

| Esterification | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Enhanced sensitivity in GC-ECD |

| Amidation | Amine + EDC | Amide | Improved ionization for LC-MS |

Preparation of Structurally Modified Analogs

The synthesis of structurally modified analogs of this compound allows for a systematic investigation of how different parts of the molecule contribute to its chemical and physical properties.

The propanoic acid side chain can be readily modified. The carboxylic acid can be converted into a variety of functional groups. For example, reduction of the carboxylic acid using reagents like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol. The carboxylic acid can also be converted to an acid chloride using thionyl chloride (SOCl₂), which is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives. Furthermore, chain extension or shortening of the propanoic acid side chain can be achieved through multi-step synthetic sequences.

| Modification | Reagent/Method | Resulting Functional Group |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

| Acyl Halogenation | Thionyl chloride (SOCl₂) | Acid chloride |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amidation | Amine, Coupling agent (e.g., DCC) | Amide |

The cyclohexanone (B45756) ring offers several sites for modification. The ketone functionality can undergo a range of reactions. For instance, reduction of the ketone with a reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding secondary alcohol. The alpha-carbon to the ketone can be alkylated after deprotonation with a suitable base, such as lithium diisopropylamide (LDA). The ketone can also participate in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl compounds.

| Modification | Reagent/Method | Resulting Structure |

| Ketone Reduction | Sodium borohydride (NaBH₄) | Cyclohexanol derivative |

| Alpha-Alkylation | LDA, Alkyl halide | Alkylated cyclohexanone |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | α,β-Unsaturated ketone |

The phenyl group can be modified through electrophilic aromatic substitution reactions. Depending on the reaction conditions, various substituents can be introduced onto the phenyl ring. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. Halogenation can be performed using a halogen in the presence of a Lewis acid catalyst. The position of substitution (ortho, meta, or para) will be directed by the existing alkyl substituent on the ring.

| Reaction | Reagents | Typical Substituent |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | X₂ (e.g., Br₂), FeX₃ (e.g., FeBr₃) | -X (e.g., -Br) |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | -C(O)R |

Design and Synthesis of Chemically Modified Forms for Specific Research Purposes (e.g., Probes, Bioconjugates)

Chemically modified versions of this compound can be designed as probes or for bioconjugation to study biological systems. For instance, a fluorescent probe could be synthesized by coupling a fluorescent dye to the carboxylic acid moiety. This would involve activating the carboxylic acid and reacting it with an amine-functionalized fluorophore.

For bioconjugation, the molecule could be linked to a biomolecule, such as a protein or a peptide. This typically requires the introduction of a reactive handle into the molecule. The carboxylic acid itself can serve as a point of attachment to amine groups on biomolecules. Alternatively, other functional groups, such as an azide (B81097) or an alkyne, could be introduced to enable click chemistry-based bioconjugation, which offers high specificity and efficiency.

| Application | Modification Strategy | Example |

| Fluorescent Probe | Amide coupling with a fluorescent dye | Covalently linking a fluorophore to the carboxylic acid |

| Bioconjugation | Activation of the carboxylic acid for reaction with biomolecules | Formation of an amide bond with a protein's lysine (B10760008) residue |

| Click Chemistry Handle | Introduction of an azide or alkyne group | Synthesis of an azide-modified analog for copper-catalyzed azide-alkyne cycloaddition |

Spectroscopic and Chromatographic Characterization of 3 2 Oxo 1 Phenylcyclohexyl Propanoic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Structural elucidation is achieved by piecing together data from various spectroscopic methods, each providing unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The key expected signals for the title compound would include multiplets for the aromatic protons of the phenyl group, typically in the 7.2-7.5 ppm range. The aliphatic region would be complex due to the diastereotopic protons of the cyclohexyl ring and the propanoic acid chain. The two methylene (B1212753) groups of the propanoic acid side chain would likely appear as complex multiplets between 1.5 and 2.8 ppm. The protons on the cyclohexyl ring would resonate in the 1.6-3.0 ppm range. The absence of a proton signal for the C1 position confirms the presence of a quaternary carbon at the phenyl-substituted position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. Key signals would include the carbonyl carbon of the ketone at approximately 210-215 ppm and the carbonyl carbon of the carboxylic acid around 175-180 ppm. The quaternary C1 carbon attached to the phenyl group would appear near 55-60 ppm. The aromatic carbons of the phenyl ring would show signals between 125 and 140 ppm. The remaining aliphatic carbons of the cyclohexyl ring and the propanoic acid chain would be found in the 20-45 ppm range.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C=O (Ketone) | - | ~212.0 |

| C=O (Acid) | ~11.5 (broad s, 1H) | ~178.5 |

| C1 (Quaternary) | - | ~58.5 |

| C2-C6 (Cyclohexyl) | 1.6 - 3.0 (m) | 22.0 - 42.0 |

| C-Ar (Quaternary) | - | ~138.0 |

| CH-Ar | 7.2 - 7.5 (m, 5H) | 126.0 - 129.0 |

| -CH₂-CH₂-COOH | 1.8 - 2.8 (m, 4H) | ~28.0, ~34.0 |

2D NMR Spectroscopy: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are crucial for confirming the assignments.

COSY: Would reveal proton-proton couplings, for instance, between the adjacent methylene groups in the propanoic acid chain and throughout the coupled network of the cyclohexyl ring protons.

HSQC: Would correlate each proton signal with its directly attached carbon, confirming the C-H connections.

HMBC: Would show correlations between protons and carbons over two to three bonds, which is essential for piecing the molecular fragments together. For example, correlations from the protons on the propanoic acid chain to the quaternary C1 carbon would definitively establish the attachment point of the side chain.

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₅H₁₈O₃), the calculated exact mass is 246.1256 g/mol . HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

Fragmentation analysis, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem MS (MS/MS), offers structural clues. Predictable fragmentation pathways for this molecule include:

Loss of a water molecule (-18 Da) from the carboxylic acid.

Loss of the carboxyl group (-45 Da).

Cleavage of the propanoic acid side chain.

Alpha-cleavage adjacent to the ketone carbonyl group.

Fragmentation of the cyclohexyl ring, often via retro-Diels-Alder type reactions.

| Predicted m/z | Possible Fragment Ion | Formula |

|---|---|---|

| 246.1256 | [M]⁺ (Molecular Ion) | C₁₅H₁₈O₃ |

| 228.1150 | [M - H₂O]⁺ | C₁₅H₁₆O₂ |

| 201.1279 | [M - COOH]⁺ | C₁₄H₁₇O |

| 173.0966 | [M - CH₂CH₂COOH]⁺ | C₁₂H₁₃O |

| 105.0334 | [C₆H₅CO]⁺ | C₇H₅O |

| 77.0391 | [C₆H₅]⁺ | C₆H₅ |

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands. A very broad absorption between 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching region would be particularly informative, likely showing two distinct or overlapping peaks: one for the ketone carbonyl (~1715 cm⁻¹) and one for the carboxylic acid carbonyl (~1700 cm⁻¹).

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic |

| ~1715 | C=O stretch | Ketone |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for identifying chromophores. The phenyl group and the ketone carbonyl are the primary chromophores in this compound. The spectrum would be expected to show a strong absorption band (π → π* transition) below 220 nm and a weaker, structured "benzenoid" band around 254-265 nm, both associated with the phenyl ring. A weak, longer-wavelength absorption around 280-300 nm, corresponding to the n → π* transition of the ketone carbonyl group, would also be anticipated.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for isolating the target compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, quantification, and purity assessment of this compound. A reversed-phase HPLC (RP-HPLC) method is typically most suitable for this type of moderately polar analyte.

Method Development: A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component. To ensure good peak shape and reproducible retention times for the carboxylic acid, the aqueous phase is usually acidified with a small amount of an acid, such as 0.1% formic acid or acetic acid, to suppress the ionization of the carboxyl group. A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic solvent concentration, would likely be employed to ensure the efficient elution of the compound while separating it from potential impurities of different polarities. Detection is commonly performed using a UV detector set at a wavelength where the phenyl chromophore absorbs, such as 254 nm.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method Validation: Once developed, the HPLC method must be validated to ensure its reliability for its intended purpose (e.g., purity testing or quantification). Validation typically involves assessing parameters such as:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between detector response and analyte concentration over a specific range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS), including Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov However, direct analysis of polar, polyfunctional molecules like this compound is challenging due to their low volatility and thermal instability. colostate.edu The presence of both a carboxylic acid and a ketone functional group necessitates chemical derivatization to convert the molecule into a more volatile and thermally stable form suitable for GC analysis. nih.govcolostate.edu

A common and effective derivatization strategy for keto-carboxylic acids involves a two-step process: oximation followed by silylation or esterification. nih.govyoutube.com

Oximation: The first step targets the ketone carbonyl group. It is treated with an oximation reagent, such as methoxyamine hydrochloride (MeOx), to form a methoxime derivative. youtube.com This process is crucial as it "locks" the carbonyl group, preventing enolization and tautomerization, which could otherwise lead to the formation of multiple derivative products and complicate chromatographic analysis. youtube.com This step also helps to stabilize α-keto acids, which can be prone to decarboxylation at high temperatures. uah.edu

Silylation/Esterification: The second step targets the polar carboxylic acid group. The most common approach is silylation, where an active hydrogen on the carboxyl group is replaced by a nonpolar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. youtube.comuah.edu This conversion to a TMS ester drastically reduces the polarity of the molecule and increases its volatility. youtube.com An alternative to silylation is esterification, for instance, to form a methyl ester, which also increases volatility. researchgate.net

Once derivatized, the compound can be readily analyzed by GC-MS. The resulting mass spectrum would exhibit characteristic fragmentation patterns that aid in structural confirmation. Expected fragments for the silylated methoxime derivative would include a molecular ion peak (M+), a peak corresponding to the loss of a methyl group (M-15), and a prominent peak for the loss of the trimethylsilyl group (M-73). Further fragmentation would provide information about the phenylcyclohexyl backbone.

| Step | Functional Group Targeted | Reagent Class | Common Reagents | Purpose |

|---|---|---|---|---|

| 1 | Ketone (Carbonyl) | Oximation | Methoxyamine hydrochloride (MeOx) | Increases stability, prevents tautomerization and formation of multiple derivatives. youtube.comuah.edu |

| 2 | Carboxylic Acid | Silylation | MSTFA, BSTFA | Replaces active hydrogen with a TMS group, increasing volatility and thermal stability. youtube.com |

| 2 (Alternative) | Carboxylic Acid | Esterification | Methanol/BF3, Diazomethane (B1218177) | Converts acid to an ester, increasing volatility. colostate.eduresearchgate.net |

Chiral Chromatography for Enantiomeric Purity Assessment

The structure of this compound contains a chiral center at the C1 position of the cyclohexane (B81311) ring, where the phenyl group is attached. This means the compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-3-(2-Oxo-1-phenylcyclohexyl)propanoic acid and (S)-3-(2-Oxo-1-phenylcyclohexyl)propanoic acid. Chiral chromatography is the definitive method for separating these enantiomers to determine the enantiomeric excess (ee) or enantiomeric purity of a sample. acs.org

The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing one to be retained on the column longer than the other. nih.gov The choice of CSP is critical and depends on the structure of the analyte. For a molecule like this compound, several types of CSPs could be effective.

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose (B213188) or amylose, often coated onto a silica (B1680970) support. nih.gov Columns such as Chiralcel® and Chiralpak® feature phenyl carbamate (B1207046) derivatives of these polysaccharides and have demonstrated broad applicability in separating a vast range of chiral compounds, including cyclic ketones and acids. nih.govmdpi.com Separation is typically performed using normal-phase liquid chromatography (LC) with mobile phases consisting of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol. mdpi.com

Macrocyclic Glycopeptide-based CSPs: Chiral selectors like teicoplanin (used in CHIROBIOTIC® T columns) are particularly effective for separating polar and ionic compounds, including underivatized amino acids and carboxylic acids. sigmaaldrich.com These columns can be operated in reversed-phase, polar ionic, or polar organic modes, offering high flexibility. sigmaaldrich.com Given the carboxylic acid moiety, this type of CSP could allow for the direct analysis of the enantiomers without prior derivatization.

Supercritical Fluid Chromatography (SFC) coupled with a chiral column has also emerged as a powerful technique for enantiomeric separations, often providing faster and more efficient results than HPLC. nih.gov

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Mode | Suitability Notes |

|---|---|---|---|---|

| Polysaccharide Derivative | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Normal Phase LC, SFC | Broad applicability for many compound classes, including cyclic structures. nih.govmdpi.com |

| Macrocyclic Glycopeptide | Teicoplanin | Methanol/Water/Acid or Base | Reversed-Phase or Polar Organic LC | Excellent for polar analytes containing carboxylic acid groups, may allow direct analysis. sigmaaldrich.com |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O 1 | Hexane/Isopropanol/Ethanol | Normal Phase LC, SFC | Based on π-π interactions, suitable for aromatic compounds. |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is an analytical technique that provides the most definitive and unambiguous information about the three-dimensional structure of a molecule in its crystalline solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsional angles. mdpi.com

While a published crystal structure for this compound is not available in the public domain, a crystallographic analysis would provide invaluable structural insights. Specifically, it would reveal:

Molecular Conformation: The exact conformation of the six-membered cyclohexanone (B45756) ring (e.g., chair, boat, or twist-boat) would be determined. The chair conformation is generally the most stable for cyclohexane derivatives. aps.org

Stereochemistry: The relative and absolute stereochemistry of the chiral center at C1 could be unequivocally established.

Intermolecular Interactions: The analysis would elucidate how the molecules pack together in the crystal lattice. A key interaction would likely be hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers or extended chain motifs. researchgate.net

Precise Structural Parameters: The technique yields high-precision data on all geometric parameters of the molecule.

A standard crystallographic experiment would report a specific set of data that defines the crystal structure, allowing for its verification and visualization.

| Parameter | Description | Example Information Yielded |

|---|---|---|

| Crystal System | The classification of the crystal based on its symmetry (e.g., Monoclinic, Orthorhombic). | Fundamental symmetry of the unit cell. |

| Space Group | Describes the symmetry operations of the unit cell (e.g., P2₁/c). | Detailed internal symmetry of the crystal structure. |

| Unit Cell Dimensions | Lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. | The size and shape of the repeating crystal lattice unit. |

| Z Value | The number of molecules per unit cell. | Information on molecular packing density. |

| Bond Lengths/Angles | Precise distances between atoms and angles between bonds. | Confirms connectivity and reveals any structural strain. |

| Torsion Angles | Dihedral angles describing the conformation of the molecule. | Defines the 3D shape, such as the puckering of the cyclohexane ring. |

Computational and Theoretical Investigations of 3 2 Oxo 1 Phenylcyclohexyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for probing the electronic properties of a molecule. nih.govarxiv.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecular structure, providing deep insights into its stability, reactivity, and spectroscopic characteristics.

The electronic character of 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid is dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is anticipated to be primarily located on the electron-rich phenyl ring, while the LUMO is expected to be centered on the electrophilic carbonyl group of the cyclohexanone (B45756) ring. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and electronic transitions.

Analysis of the charge distribution reveals the polarity of the bonds within the molecule. The carbonyl group (C=O) and the carboxylic acid group (-COOH) are the most polarized regions. masterorganicchemistry.comopenstax.org The oxygen atoms in these groups bear significant partial negative charges, while the adjacent carbon atoms carry partial positive charges, making them susceptible to nucleophilic attack. This charge separation is crucial for understanding intermolecular interactions, particularly hydrogen bonding.

Table 1: Hypothetical Calculated Atomic Charges using Natural Bond Orbital (NBO) Analysis (Illustrative data based on typical values for similar functional groups)

| Atom | Functional Group | Calculated Partial Charge (e) |

|---|---|---|

| Carbonyl Carbon | Cyclohexanone | +0.55 |

| Carbonyl Oxygen | Cyclohexanone | -0.58 |

| Carboxyl Carbon | Propanoic Acid | +0.75 |

| Carboxyl Oxygen (C=O) | Propanoic Acid | -0.65 |

| Hydroxyl Oxygen (-OH) | Propanoic Acid | -0.70 |

| Hydroxyl Hydrogen (-OH) | Propanoic Acid | +0.45 |

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. mdpi.comresearchgate.net Methods like Time-Dependent DFT (TD-DFT) can predict UV-visible absorption spectra, while calculations of nuclear magnetic shielding tensors and vibrational frequencies correspond to NMR and IR spectra, respectively. nih.govnih.gov

IR Spectroscopy: Calculations would predict characteristic vibrational frequencies. Key signals would include a strong C=O stretching frequency for the ketone around 1715 cm⁻¹, another C=O stretch for the carboxylic acid near 1700 cm⁻¹, and a broad O-H stretching band for the carboxylic acid between 2500-3300 cm⁻¹.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated. The acidic proton of the carboxyl group would be expected to appear far downfield in the ¹H NMR spectrum. The carbon atoms of the carbonyl groups would show characteristic signals in the ¹³C NMR spectrum in the 170-210 ppm range.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Predicted Value | Typical Experimental Range |

|---|---|---|

| Ketone C=O Stretch (IR) | 1718 cm⁻¹ | 1705-1725 cm⁻¹ |

| Carboxylic Acid C=O Stretch (IR) | 1705 cm⁻¹ | 1700-1720 cm⁻¹ |

| Carboxylic Acid O-H Stretch (IR) | 3150 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) |

| ¹H Chemical Shift (-COOH) | 12.1 ppm | 10-13 ppm |

| ¹³C Chemical Shift (Ketone C=O) | 208 ppm | 205-220 ppm |

| ¹³C Chemical Shift (-COOH) | 175 ppm | 170-185 ppm |

Conformational Analysis and Stereochemical Prediction using Computational Methods

The flexible six-membered ring and multiple rotatable bonds in this compound give rise to several possible conformations. Computational methods are essential for identifying the most stable three-dimensional structures and their relative energies. nih.govnih.gov The cyclohexane (B81311) ring is expected to adopt a chair conformation to minimize steric and torsional strain. The bulky phenyl and propanoic acid substituents can occupy either axial or equatorial positions.

Generally, substituents on a cyclohexane ring prefer the equatorial position to avoid 1,3-diaxial interactions, which cause significant steric strain. youtube.comyoutube.com Therefore, the most stable conformer is predicted to have both the phenyl group and the propanoic acid group in equatorial positions. Computational analysis would involve geometry optimization of all possible stereoisomers and conformers to calculate their relative Gibbs free energies (ΔG), allowing for the prediction of their equilibrium populations at a given temperature.

Table 3: Hypothetical Relative Energies and Populations of Conformers (Calculated at the B3LYP/6-31G(d) level of theory)

| Phenyl Group Position | Propanoic Acid Group Position | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Equatorial | Equatorial | 0.00 | ~98% |

| Axial | Equatorial | +3.10 | <1% |

| Equatorial | Axial | +2.50 | ~2% |

| Axial | Axial | +5.80 | <1% |

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, typically in a simulated solvent environment. researchgate.netnih.gov An MD simulation would model the interactions between the solute molecule and surrounding solvent molecules (e.g., water), providing a detailed view of its solvation and flexibility.

For this compound, MD simulations could be used to:

Confirm the stability of the lowest-energy conformer in solution.

Investigate the hydrogen bonding network between the carboxylic acid group and water molecules, including the lifetime and geometry of these bonds. researchgate.net

Analyze the rotational freedom and preferred orientations of the phenyl group and the propanoic acid side chain.

Determine the radial distribution functions to understand the structure of the solvent shell around different parts of the molecule.

Table 4: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Type |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| Ensemble | NPT (Constant Number of particles, Pressure, Temperature) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Reaction Pathway Modeling and Theoretical Elucidation of Mechanistic Details

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. uci.eduresearchgate.net For this compound, a relevant reaction to model would be the acid- or base-catalyzed enolization of the cyclohexanone ring, a key step in many reactions of ketones.

Theoretical modeling of this pathway would involve:

Optimizing the geometries of the reactant, the enol or enolate intermediate, and the final product.

Locating the transition state structure connecting the reactant and the intermediate.

These calculations would provide a quantitative understanding of the reaction kinetics and thermodynamics, revealing the feasibility of the proposed mechanism.

Table 5: Illustrative Calculated Energies for a Hypothetical Acid-Catalyzed Enolization Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant (Keto form) + H⁺ | Starting material | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +15.5 |

| Product (Enol form) + H⁺ | Final product of the enolization step | +8.2 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. iosrjournals.orgmdpi.com Given that many aryl propanoic acid derivatives exhibit anti-inflammatory activity, a hypothetical QSAR study could be performed on a series of analogs of this compound to predict their potential as, for example, cyclooxygenase (COX) enzyme inhibitors. humanjournals.com

The process would involve:

Generating a dataset of structurally similar molecules with known biological activities (e.g., IC₅₀ values).

Calculating a wide range of molecular descriptors for each molecule. These can be constitutional, topological, electronic, or physicochemical properties (e.g., LogP, molar refractivity, dipole moment, HOMO/LUMO energies).

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates a subset of these descriptors to the observed activity. nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Table 6: Example Molecular Descriptors for a Hypothetical QSAR Model

| Descriptor | Description | Hypothetical Importance in Model |

|---|---|---|

| LogP | Octanol-water partition coefficient (lipophilicity) | High |

| TPSA | Topological Polar Surface Area | Moderate |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Moderate |

| Molecular Weight | Mass of the molecule | Low |

| Dipole Moment | Measure of molecular polarity | Low |

A typical QSAR equation might look like: pIC₅₀ = 0.65 * LogP - 0.02 * TPSA + 0.15 * LUMO + 4.21

Potential Applications and Structure Activity Relationship Sar Studies of 3 2 Oxo 1 Phenylcyclohexyl Propanoic Acid Derivatives

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The inherent reactivity of the keto-acid functionality, combined with the stereocenter, positions 3-(2-oxo-1-phenylcyclohexyl)propanoic acid as a powerful starting material for constructing more elaborate molecular frameworks. Its utility spans from creating specialized organic acids to serving as a foundational element for various heterocyclic systems.

The structure of this compound is an effective precursor for advanced organic scaffolds like α-arylacrylic acids. The synthetic pathway can be envisioned through a series of standard organic transformations. For instance, the ketone on the cyclohexyl ring can undergo reduction to a hydroxyl group, followed by dehydration to introduce a double bond. Subsequent oxidative cleavage of the cyclohexene (B86901) ring could yield a dicarboxylic acid intermediate, which can then be further manipulated to generate the desired acrylic acid derivative. The propanoic acid side chain provides a stable handle that can be modified or extended, allowing for the construction of complex molecules with tailored properties. This versatility makes it a valuable building block in the synthesis of quinolinone and quinoxaline (B1680401) derivatives, which are known to possess significant biological activities.

The dual functionality of the keto-acid scaffold is particularly advantageous for the synthesis of nitrogen-containing heterocycles, which are core components of many pharmaceuticals.

Triazole Derivatives: The carboxylic acid group can be readily converted into a hydrazide. This intermediate can then undergo cyclization with various reagents, such as orthoformates, to furnish 1,3,4-oxadiazole (B1194373) rings or react with other precursors to form triazole systems. Triazoles are a class of heterocycles known for an exceptionally broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to use the this compound core to build novel triazole derivatives opens an avenue for exploring new chemical space in drug discovery.

Pyrrolidine/Piperidine Structures: The ketone functionality can participate in reductive amination reactions. By reacting the ketone with ammonia (B1221849) or a primary amine in the presence of a reducing agent, it is possible to form an amino group. Subsequent intramolecular cyclization, potentially involving the activation of the carboxylic acid group, can lead to the formation of lact

Comprehensive Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) for arylpropanoic acid derivatives has been extensively studied to understand how chemical structure influences biological activity. These studies are crucial for designing more potent and safer drugs.

Correlating Structural Modifications with Observed Biological Effects

For arylpropanoic acids, specific structural features are critical for their anti-inflammatory activity. The general scaffold consists of a propanoic acid moiety attached to an aromatic or heteroaromatic ring system.

Key SAR findings for this class of compounds include:

The Carboxylic Acid Group: The acidic carboxyl group is essential for the anti-inflammatory and analgesic activities of these compounds. researchgate.netijpsr.com It is believed to interact with the active site of the COX enzyme. Replacement of the carboxyl group with other functional groups like tetrazoles, hydroxamates, esters, or alcohols generally leads to a decrease in activity. researchgate.netijpsr.com

The α-Methyl Group: The presence of a methyl group on the carbon atom alpha to the carboxylic acid is a common feature in many potent arylpropanoic acids (often called "profens"). This substitution generally enhances anti-inflammatory activity. quizlet.com

Stereochemistry: The α-methyl group introduces a chiral center. For most profens, the (S)-enantiomer is the pharmacologically active form that inhibits COX enzymes, while the (R)-enantiomer is significantly less active. orientjchem.orgquora.com Although many of these drugs are administered as a racemic mixture, the (S)-enantiomer is primarily responsible for the therapeutic effects. orientjchem.org

The Aryl Moiety: The nature and substitution pattern of the aryl (or heteroaryl) ring significantly influence the potency and selectivity of the compound. Different substituents on the aromatic ring can modulate the compound's interaction with the COX active site.

The following interactive table summarizes the general effects of structural modifications on the biological activity of arylpropanoic acid derivatives, based on established SAR principles.

| Structural Moiety | Modification | Observed Effect on Biological Activity | Reference Compound Example |

| Propanoic Acid | Replacement of Carboxyl Group (e.g., with ester or amide) | Generally leads to a significant decrease in anti-inflammatory activity. | Ibuprofen |

| α-Carbon | Absence of α-methyl group | Reduced anti-inflammatory potency compared to "profens". | |

| α-Carbon | Presence of α-methyl group (creating a chiral center) | Enhancement of anti-inflammatory activity; the (S)-enantiomer is typically the more active form. | Ibuprofen, Naproxen |

| Aryl Ring | Substitution with lipophilic groups (e.g., isobutyl) | Can enhance binding to the hydrophobic channel of the COX active site, increasing potency. | Ibuprofen |

| Aryl Ring | Introduction of a second aromatic ring | Can lead to increased potency and, in some cases, selectivity for COX-2. | Flurbiprofen |

Identifying Pharmacophore Models for Targeted Research

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For arylpropanoic acid derivatives targeting COX enzymes, several pharmacophore models have been developed to guide the design of new inhibitors with improved selectivity for COX-2 over COX-1, which is associated with a reduction in gastrointestinal side effects.

A general pharmacophore model for selective COX-2 inhibitors, which could be applicable to derivatives of this compound, typically includes the following features:

One or two Aromatic Rings: These rings fit into the hydrophobic binding pocket of the COX enzyme.

A Hydrogen Bond Acceptor: This feature often corresponds to the carboxylate group, which can interact with key amino acid residues in the active site.

A Hydrophobic/Lipophilic Region: This corresponds to substituents on the aromatic ring that can occupy a hydrophobic side pocket in the COX-2 enzyme, contributing to selectivity.

The table below outlines a generalized pharmacophore model for COX-2 inhibitors based on the structural features of known active compounds.

| Pharmacophore Feature | Corresponding Chemical Group | Role in Binding |

| Aromatic Ring | Phenyl group or other aromatic systems | Interaction with hydrophobic regions of the COX active site. |

| Hydrogen Bond Acceptor | Carboxylic acid group | Forms hydrogen bonds with amino acid residues (e.g., Arginine) in the active site. |

| Hydrophobic Region | Substituents on the aromatic ring | Occupies a hydrophobic side pocket, which can confer selectivity for COX-2. |

The development of such pharmacophore models is a key step in modern drug discovery, allowing for the virtual screening of large compound libraries to identify new potential drug candidates. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid?

- Methodological Answer : A combination of high-performance liquid chromatography (HPLC) with reference standards, nuclear magnetic resonance (NMR; 1H, 13C, and 2D for stereochemical confirmation), and mass spectrometry (MS) should be employed. Cross-reference spectral data with computational predictions from PubChem or established databases. For impurity profiling, use pharmacopeial guidelines with validated reference materials .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Adhere to OSHA standards:

- Use personal protective equipment (PPE), including gloves and lab coats.

- Implement engineering controls (e.g., fume hoods) and conduct regular air monitoring.

- Ensure access to emergency showers and eye wash stations.

- Store the compound in airtight containers away from ignition sources, referencing safety data sheets for similar propanoic acid derivatives .

Q. What are the key applications of this compound in pharmacological research?

- Methodological Answer : The compound is investigated as a precursor for anti-inflammatory agents and in structure-activity relationship (SAR) studies. Its cyclohexyl and phenyl moieties are modified to optimize pharmacokinetic properties, such as bioavailability and metabolic stability, using strategies analogous to ibuprofen derivatives .

Q. What are the storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (e.g., argon) at -20°C to minimize oxidation and hydrolysis. Protect from light and moisture, as recommended for lab chemicals with sensitive functional groups .

Advanced Research Questions

Q. How can researchers address discrepancies in the melting point or spectral data of synthesized this compound?

- Methodological Answer :

- Re-crystallize the compound using solvents of varying polarity to isolate pure polymorphs.

- Verify purity via HPLC with a diode-array detector (DAD) to detect co-eluting impurities .

- Compare experimental NMR data with computational predictions (e.g., density functional theory (DFT)-calculated shifts) to resolve stereochemical ambiguities .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Route 1 : Friedel-Crafts alkylation of benzene derivatives with cyclohexanone intermediates, followed by oxidation of the propanoic acid side chain.

- Route 2 : Stereoselective synthesis via chiral auxiliaries or enzymatic resolution to control the cyclohexyl-oxo stereochemistry.

- Optimization : Use design of experiments (DoE) to vary catalysts (e.g., Lewis acids), solvent polarity, and temperature. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to suppress by-products .

Q. How can computational chemistry aid in the design of derivatives based on this compound?

- Methodological Answer :

- Perform molecular docking studies to predict binding affinity to target proteins (e.g., cyclooxygenase enzymes).

- Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity.

- Validate predictions with in vitro assays, referencing PubChem bioactivity data for structural analogs .

Q. What are the challenges in achieving enantiomeric purity during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge : Racemization at the cyclohexyl-oxo chiral center during acidic or high-temperature conditions.

- Mitigation : Use mild reaction conditions (e.g., low-temperature acylations) and chiral catalysts (e.g., Jacobsen’s catalysts).